molecular formula C11H8F3NO2 B12884811 4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one CAS No. 62263-54-1

4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Cat. No.: B12884811
CAS No.: 62263-54-1
M. Wt: 243.18 g/mol
InChI Key: FJOFEYKTNUADFQ-UHFFFAOYSA-N
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Description

4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the oxazolone family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of trifluoromethyl and phenyl groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4-phenyl-2-(trifluoromethyl)-3-oxobutanoic acid with an amine, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazolone compounds.

Scientific Research Applications

4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-phenyl-2-pentanol: Shares a similar phenyl group but differs in the presence of a pentanol moiety instead of the oxazolone ring.

    4-Methyl-4-phenyl-2-pentyl acetate: Contains a similar phenyl group but has an acetate functional group instead of the trifluoromethyl and oxazolone groups.

Uniqueness

4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one stands out due to its trifluoromethyl group and oxazolone ring, which impart unique chemical and physical properties

Properties

CAS No.

62263-54-1

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

4-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5-one

InChI

InChI=1S/C11H8F3NO2/c1-10(7-5-3-2-4-6-7)9(16)17-8(15-10)11(12,13)14/h2-6H,1H3

InChI Key

FJOFEYKTNUADFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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